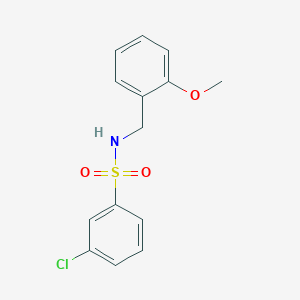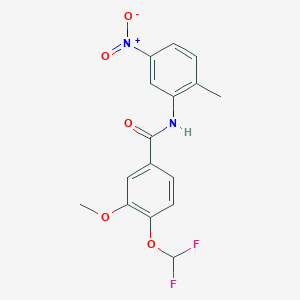
1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-PROPYLUREA: is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-PROPYLUREA typically involves the reaction of 5,6-dimethyl-1,3-benzothiazol-2-amine with propyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-PROPYLUREA can be scaled up using batch or continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-PROPYLUREA: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-PROPYLUREA: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-PROPYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-PROPYLUREA: can be compared with other benzothiazole derivatives, such as:
- N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)GUANIDINE
- N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)HEXANAMIDE
- N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)PENTANAMIDE
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of N-(5,6-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N’-PROPYLUREA lies in its specific urea moiety, which imparts distinct reactivity and potential biological activity.
Properties
Molecular Formula |
C13H17N3OS |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-propylurea |
InChI |
InChI=1S/C13H17N3OS/c1-4-5-14-12(17)16-13-15-10-6-8(2)9(3)7-11(10)18-13/h6-7H,4-5H2,1-3H3,(H2,14,15,16,17) |
InChI Key |
LQIFMAFVTKPHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=NC2=C(S1)C=C(C(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10972294.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10972301.png)
![(4-Chlorophenyl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10972314.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B10972318.png)

![Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10972325.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)propanamide](/img/structure/B10972344.png)



![N-cyclohexyl-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B10972366.png)
![4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B10972371.png)
![Propan-2-yl 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B10972387.png)
